molecular formula C17H13F3N2O2S B3710790 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B3710790
M. Wt: 366.4 g/mol
InChI Key: OGGZMTVYDPVCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a chemical compound with the molecular formula C17H13F3N2O2S. It has an average mass of 366.358 Da and a monoisotopic mass of 366.064972 Da . This compound is known for its unique structure, which includes a benzoxazole ring and a trifluoromethylphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]butanamide
  • 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pentanamide

Uniqueness

Compared to similar compounds, 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and material science .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-5-1-2-6-12(11)21-15(23)9-10-25-16-22-13-7-3-4-8-14(13)24-16/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGZMTVYDPVCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

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